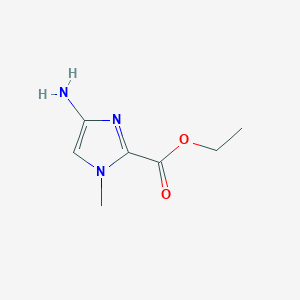

ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate

描述

Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate (CAS: 128293-62-9) is an imidazole-based derivative characterized by an amino group at position 4, a methyl group at position 1, and an ethyl ester at position 2 of the heterocyclic ring. Its molecular formula is C₇H₁₁N₃O₂, with a molecular weight of 169.18 g/mol . The compound is often utilized as a pharmaceutical intermediate or building block in organic synthesis, particularly in the development of bioactive molecules. Its hydrochloride salt (CAS: 180258-46-2) is also commercially available, enhancing its stability and solubility for industrial applications .

属性

IUPAC Name |

ethyl 4-amino-1-methylimidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3-12-7(11)6-9-5(8)4-10(6)2/h4H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFXKJLDMNBQRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CN1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426530 | |

| Record name | ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128293-62-9 | |

| Record name | ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-cyanoacetate with formamide in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Hydrogenation of Nitro Precursors

This compound is synthesized via catalytic hydrogenation of nitroimidazole precursors. A representative protocol involves:

| Reaction | Conditions | Yield | Product |

|---|---|---|---|

| Reduction of nitro group | H₂ (1.1 atm), Pd/C (10%), ethanol/ethyl acetate (1:1), 3-4 hr, room temperature | 95% | Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate |

The reaction proceeds via heterogeneous catalysis , where palladium facilitates hydrogenation of the nitro group to an amine without affecting the ester functionality .

Acylation of the Amino Group

The primary amine at the C-4 position undergoes nucleophilic acylation:

| Reagent | Conditions | Yield | Product |

|---|---|---|---|

| Benzoyl chloride | Dichloromethane, 0–5°C, triethylamine | 85% | Ethyl 1-methyl-4-benzamidoimidazole-2-carboxylate |

The reaction involves Schotten-Baumann conditions , where triethylamine neutralizes HCl byproducts. The acylated derivative retains the ester group, enabling further modifications .

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Yield | Product |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 6 hr | 78% | 4-Amino-1-methyl-1H-imidazole-2-carboxylic acid |

| Basic hydrolysis | NaOH (2M), ethanol/H₂O | 82% | Sodium 4-amino-1-methylimidazole-2-carboxylate |

Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water. Basic hydrolysis proceeds via saponification, forming a carboxylate salt.

Alkylation Reactions

The amino group participates in alkylation with alkyl halides:

| Reagent | Conditions | Yield | Product |

|---|---|---|---|

| Methyl iodide | DMF, K₂CO₃, 60°C, 12 hr | 68% | Ethyl 4-(methylamino)-1-methylimidazole-2-carboxylate |

This reaction exploits the nucleophilicity of the amine, with K₂CO₃ acting as a base to deprotonate the intermediate.

Coupling Reactions

The imidazole ring participates in Suzuki-Miyaura cross-coupling :

| Reagents | Conditions | Yield | Product |

|---|---|---|---|

| Phenylboronic acid, Pd(PPh₃)₄ | DMF/H₂O, Na₂CO₃, 80°C, 24 hr | 55% | Ethyl 4-amino-1-methyl-5-phenylimidazole-2-carboxylate |

Palladium catalysis enables aryl-aryl bond formation at the C-5 position, demonstrating the compound’s utility in constructing polycyclic systems .

Condensation with Carbonyl Compounds

The amine reacts with aldehydes to form Schiff bases :

| Reagent | Conditions | Yield | Product |

|---|---|---|---|

| Benzaldehyde | Ethanol, RT, 6 hr | 72% | Ethyl 4-(benzylideneamino)-1-methylimidazole-2-carboxylate |

This reaction is reversible and pH-dependent, with imine formation favored under anhydrous conditions.

Sulfonylation

The amino group reacts with sulfonyl chlorides:

| Reagent | Conditions | Yield | Product |

|---|---|---|---|

| Tosyl chloride | Pyridine, CH₂Cl₂, 0°C, 2 hr | 89% | Ethyl 4-(tosylamino)-1-methylimidazole-2-carboxylate |

Sulfonylation enhances the compound’s stability and modulates its solubility for pharmacological studies .

Key Mechanistic Insights:

-

Amino Group Reactivity : The C-4 amine acts as a nucleophile in acylation, alkylation, and condensation reactions. Steric hindrance from the methyl group at N-1 directs regioselectivity .

-

Ester Stability : The ethyl ester remains intact under mild conditions but hydrolyzes readily in strong acids/bases, enabling controlled derivatization.

-

Ring Modifications : Palladium-catalyzed coupling expands the compound’s utility in synthesizing bioactive imidazole derivatives .

科学研究应用

Pharmaceutical Applications

E4A-1M-2C is primarily investigated for its potential as a pharmaceutical precursor. Here are some specific applications:

- Drug Development : As a structural analog to histidine, E4A-1M-2C may serve as a precursor in synthesizing new drugs targeting various biological pathways. The imidazole ring's presence allows for modifications that can enhance pharmacological efficacy.

- Enzyme Inhibition : Research indicates that E4A-1M-2C might interact with enzymes involved in nucleotide metabolism, suggesting potential roles in cancer treatment and metabolic disorders .

Case Study: Cancer Research

In preliminary studies, E4A-1M-2C demonstrated cytotoxic effects against specific cancer cell lines. For instance, in vitro assays showed that the compound could inhibit the growth of certain tumor cells by interfering with their metabolic pathways. Further investigations are warranted to elucidate the underlying mechanisms and therapeutic potential.

Biological Research Applications

E4A-1M-2C is also utilized in biological research for its ability to interact with various biomolecules:

- Ligand Development : The compound serves as a ligand in studies aimed at developing enzyme inhibitors. Its structural properties allow researchers to explore binding affinities with target enzymes, which could lead to the discovery of new therapeutic agents .

作用机制

The mechanism of action of ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Comparison with Structural Analogs

The structural and functional properties of ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate can be contextualized by comparing it to closely related imidazole derivatives.

Structural and Substituent Variations

Table 1: Key Structural Analogs and Their Properties

| Compound Name | CAS Number | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|---|---|

| This compound | 128293-62-9 | 4-amino, 1-methyl, 2-ethyl ester | C₇H₁₁N₃O₂ | 169.18 | Reference compound |

| Mthis compound | 162085-97-4 | 4-amino, 1-methyl, 2-methyl ester | C₆H₉N₃O₂ | 155.16 | Methyl ester; lower lipophilicity |

| Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate | 1564-49-4 | 5-nitro, 1-methyl, 2-ethyl ester | C₇H₉N₃O₄ | 199.17 | Nitro group (electron-withdrawing) |

| Ethyl 5-amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate | 1427501-40-3 | 5-amino, 4-fluoro, 1-methyl, 2-ethyl ester | C₇H₁₀FN₃O₂ | 187.17 | Fluoro substituent; altered electronic profile |

Substituent Effects on Physicochemical Properties

Amino vs. Nitro Groups: The amino group at position 4 in the reference compound is electron-donating, enhancing nucleophilicity at the imidazole ring. In contrast, the nitro group in ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate (CAS: 1564-49-4) is strongly electron-withdrawing, which may reduce reactivity in electrophilic substitution reactions but improve stability under acidic conditions .

Ester Alkyl Chain (Ethyl vs. Methyl) :

- The ethyl ester in the reference compound increases lipophilicity compared to the methyl ester analog (CAS: 162085-97-4). This difference could influence membrane permeability in drug delivery systems, where ethyl esters are often preferred for enhanced bioavailability .

Fluorine’s inductive effects may also enhance binding affinity in biological targets .

Crystallographic and Hydrogen-Bonding Behavior

- Crystallographic studies of related imidazole derivatives, such as 4-carboxy-2-methyl-1H-imidazol-5(4H)-one (), reveal that substituents significantly influence hydrogen-bonding networks. For instance, the amino group in the reference compound could form N–H···O bonds with adjacent molecules, stabilizing crystal lattices. In contrast, nitro or fluoro substituents may prioritize C–H···F or π-stacking interactions, altering solubility and melting points .

- Software tools like SHELXL () are critical for resolving such structural details, enabling precise comparisons of bond lengths and angles in analogs .

Industrial and Pharmaceutical Relevance

- The hydrochloride salt of the reference compound (CAS: 180258-46-2) is priced at ¥238,000/5g (), reflecting its demand in high-value applications. In contrast, the fluoro-substituted analog (CAS: 1427501-40-3) is marketed by Hairuichem for use in drug discovery, emphasizing its role in optimizing pharmacokinetic profiles .

生物活性

Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate (EAM) is a compound of significant interest in medicinal chemistry and biological research due to its diverse pharmacological properties. This article explores the biological activity of EAM, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

EAM is characterized by an imidazole ring structure along with an amino group and a carboxylate ester. Its molecular formula is with a molecular weight of approximately 170.18 g/mol. The presence of these functional groups contributes to its chemical reactivity and potential biological activity.

Target Interactions

EAM interacts with various biological targets, influencing multiple biochemical pathways. It is known to exhibit:

- Antimicrobial Activity : EAM demonstrates efficacy against a range of pathogens, including bacteria and fungi.

- Anticancer Properties : It has shown potential in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : EAM may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Biochemical Pathways

Research indicates that EAM affects several biochemical pathways, which can lead to diverse biological effects. These include:

- Inhibition of Enzymatic Activity : EAM may inhibit specific enzymes involved in disease processes.

- Modulation of Cell Signaling : It can influence signaling pathways that regulate cell proliferation and survival.

Biological Activities

The biological activities of EAM can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria. |

| Anticancer | Induces apoptosis in cancer cell lines; inhibits tumor growth. |

| Anti-inflammatory | Reduces inflammation through cytokine modulation. |

| Antioxidant | Scavenges free radicals, reducing oxidative stress. |

Antimicrobial Studies

EAM has been tested for its antimicrobial properties against various pathogens. A study indicated that it exhibits significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, demonstrating a zone of inhibition comparable to standard antibiotics.

Anticancer Research

In vitro studies have shown that EAM can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. Mechanistic studies suggest that EAM induces apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Anti-inflammatory Effects

EAM has been evaluated for its anti-inflammatory properties in animal models. It was found to significantly reduce the levels of inflammatory markers such as TNF-alpha and IL-6 in serum after administration in models of induced inflammation .

Case Studies

-

Case Study on Antimicrobial Activity :

A clinical study assessed the effectiveness of EAM in treating skin infections caused by MRSA. Patients receiving EAM showed a marked improvement compared to those treated with placebo, suggesting its potential as an alternative treatment option for resistant infections. -

Case Study on Cancer Treatment :

In a preclinical model using xenograft tumors, administration of EAM resulted in a significant reduction in tumor size compared to control groups. This highlights its potential utility as a chemotherapeutic agent.

常见问题

Q. How do steric and electronic effects of substituents (e.g., cyclopropyl, ester groups) influence reactivity in downstream applications?

- Methodological Answer :

- Steric Effects : Bulky groups (e.g., cyclopropyl) hinder nucleophilic attack at the imidazole C-2 position, directing reactivity to C-4 .

- Electronic Effects : Electron-withdrawing esters stabilize intermediates during electrophilic substitution, while amino groups enhance solubility for biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。